![molecular formula C16H22N4O4 B5550212 7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)

7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

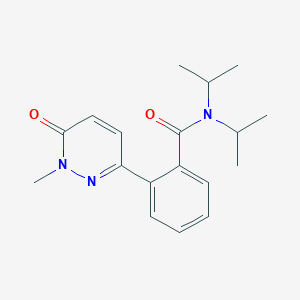

Beschreibung

This compound is a part of the broader class of spiro-cyclic compounds, which often exhibit significant biological activity due to their unique structural features. Spiro compounds are characterized by two or more rings joined at a single atom, which in the case of diazaspiro[4.4]nonane derivatives, involves nitrogen atoms incorporated into the spiro framework. The structure of this compound suggests potential interest in pharmaceutical and material science research due to its complex spiro-cyclic system and functional groups.

Synthesis Analysis

The synthesis of related spiro-cyclic compounds typically involves multi-step reactions that may include heterocyclization, functional group transformations, and ring-closure strategies. For example, reactions involving 4,5-diaroyl-1H-pyrrole-2,3-diones with acyclic enamines lead to the formation of spiro compounds with significant structural complexity (Silaichev et al., 2013). Additionally, Mn(III)-based oxidation has been employed for one-pot synthesis strategies, forming spiro-cyclic frameworks efficiently (Huynh et al., 2017).

Molecular Structure Analysis

The molecular structure of spiro-cyclic compounds like this one often features screw-type symmetry (C2), making them optically active without containing an asymmetric carbon atom. X-ray crystallography and computational methods, such as density functional theory (DFT), are crucial for determining the detailed structures of these compounds, providing insights into their conformation and stereochemistry (Willer et al., 2012).

Chemical Reactions and Properties

The reactivity of spiro-cyclic compounds is influenced by the presence of functional groups and the spiro-cyclic system. Reactions can include cycloadditions, rearrangements, and interactions with nucleophiles, leading to a wide range of derivatives with varied biological activities. For instance, epoxidation and subsequent reactions of pyrazolidinediones have been explored for the synthesis of functionalized pyrazolone systems (Metwally et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis of Dipeptide Synthons

Research by Suter et al. (2000) demonstrates the synthesis of a novel class of dipeptide synthons, which includes compounds similar in structure to 7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione. These synthons have shown potential in peptide synthesis, indicating their utility in creating complex peptide structures (Suter, Stoykova, Linden, & Heimgartner, 2000).

Synthesis and Reactions of Related Compounds

Kato et al. (1979) explored the synthesis and reactions of compounds like ethyl 5-oxo-4-oxaspiro[2.3]hexane-carboxylate, which shares structural similarities with the compound . This research contributes to the understanding of the chemical properties and potential applications of spiro compounds in various chemical syntheses (Kato, Katagiri, & Sato, 1979).

Regioselective Synthesis of Diazaspiro Derivatives

Farag et al. (2008) reported on the regioselective synthesis of diazaspiro derivatives, which are structurally related to the compound . This research provides insights into methods for creating specific structural variants of diazaspiro compounds, which could be useful in various chemical synthesis applications (Farag, Elkholy, & Ali, 2008).

Development of Novel Bi-heterocyclic Systems

Research by De Crescentini et al. (2016) explored the creation of novel bi-heterocyclic systems using compounds structurally similar to this compound. This study is significant for understanding the potential applications of these compounds in developing new molecular architectures (De Crescentini et al., 2016).

Pyrolysis Studies

Tomilov et al. (1995) conducted pyrolysis studies on related pyrazoline compounds, contributing to the understanding of the thermal behavior and decomposition pathways of similar spiro compounds. This information is crucial for applications where thermal stability is a concern (Tomilov, Shulishov, Yarygin, & Nefedov, 1995).

Synthesis of Bicyclomycin

Hoare and Yates (1982) explored approaches to the synthesis of bicyclomycin, a compound with a structure related to the compound . This research provides insights into the synthetic pathways and potential applications of such spiro compounds in pharmaceuticals (Hoare & Yates, 1982).

Eigenschaften

IUPAC Name |

7-[2-(2-ethoxyethyl)-5-methylpyrazole-3-carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c1-3-24-7-6-20-12(8-11(2)18-20)14(22)19-5-4-16(10-19)9-13(21)17-15(16)23/h8H,3-7,9-10H2,1-2H3,(H,17,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQKQDAIOQKLBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=CC(=N1)C)C(=O)N2CCC3(C2)CC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)